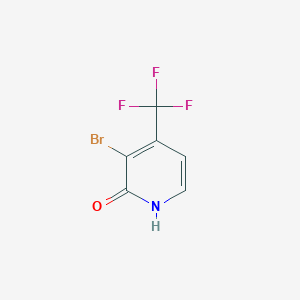

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Description

Molecular Structure and Isomerism

The molecular structure of 3-bromo-2-hydroxy-4-(trifluoromethyl)pyridine exhibits a complex arrangement of functional groups that significantly influences its chemical behavior and stability. The compound possesses a pyridine ring system as its core structure, with three distinct substituents positioned at specific locations that create unique electronic and steric interactions. The bromine atom at the third position introduces significant steric bulk and electron-withdrawing character, while the trifluoromethyl group at the fourth position provides one of the strongest electron-withdrawing effects known in organic chemistry. The hydroxyl group at the second position not only contributes to the compound's polarity but also serves as a crucial participant in the tautomeric equilibrium that defines much of the compound's chemical behavior.

The substituent pattern in this compound creates a highly polarized molecular system where the electron density distribution is significantly altered compared to unsubstituted pyridine. The trifluoromethyl group, with its three fluorine atoms, exerts a powerful inductive effect that withdraws electron density from the aromatic ring, while simultaneously providing minimal resonance stabilization. This electronic perturbation is further enhanced by the presence of the bromine substituent, which also acts as an electron-withdrawing group through inductive effects while contributing some degree of resonance donation through its lone pair electrons. The combination of these effects creates a unique electronic environment that influences both the reactivity and stability of the compound.

The conformational aspects of this compound are primarily governed by the steric interactions between the bulky substituents and the electronic effects arising from their electron-withdrawing nature. The trifluoromethyl group adopts a conformation that minimizes steric clashes with adjacent substituents while maintaining optimal orbital overlap for electronic effects. The bromine atom, being relatively large, influences the overall molecular geometry and may restrict certain conformational possibilities. These structural constraints contribute to the compound's specific physicochemical properties and its tendency to exist in particular tautomeric forms under different conditions.

Spectroscopic Properties

The spectroscopic characteristics of this compound reflect its complex electronic structure and provide valuable insights into its molecular behavior. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the heavily substituted pyridine system. The presence of the trifluoromethyl group generates unique fluorine nuclear magnetic resonance signals that serve as diagnostic markers for the compound's identity and purity. The chemical shifts observed in both proton and carbon nuclear magnetic resonance spectra are significantly influenced by the electron-withdrawing effects of the multiple substituents, resulting in downfield shifts compared to less substituted pyridine derivatives.

The compound's infrared spectroscopic profile exhibits characteristic absorption bands that correspond to the various functional groups present in its structure. The hydroxyl group contributes to broad absorption in the 3000 to 3500 wavenumber region, while the carbon-fluorine bonds of the trifluoromethyl group produce strong, sharp absorptions in the 1000 to 1300 wavenumber range. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in their expected regions but are shifted due to the electronic perturbations caused by the substituents. These spectroscopic features provide reliable means for compound identification and structural confirmation.

The electronic absorption properties of this compound in the ultraviolet-visible region reflect the compound's extended conjugation and the electronic effects of its substituents. The presence of the electron-withdrawing groups significantly alters the energy levels of the molecular orbitals, resulting in characteristic absorption maxima that differ from those of simpler pyridine derivatives. These electronic transitions provide information about the compound's electronic structure and can be used to monitor tautomeric equilibria and other dynamic processes.

Tautomerism and Conformational Dynamics

The most significant aspect of this compound's structural behavior is its tautomeric equilibrium between the hydroxy form and the corresponding pyridone form. This tautomerism, represented by the equilibrium between this compound and 3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one, is a fundamental characteristic that influences virtually all aspects of the compound's chemistry. The tautomeric interconversion involves the migration of a proton from the hydroxyl group to the nitrogen atom of the pyridine ring, accompanied by a redistribution of electron density that converts the aromatic pyridine system into a pyridone structure.

The position of the tautomeric equilibrium is significantly influenced by the electronic effects of the substituents present on the ring. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group tends to stabilize the pyridone tautomer by delocalizing the negative charge that develops during the tautomerization process. This stabilization effect is particularly pronounced due to the strong electron-withdrawing character of the trifluoromethyl group, which can effectively accommodate electron density through inductive effects. The equilibrium position may also be influenced by environmental factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners.

Computational studies on related pyridone systems have provided valuable insights into the energetics and mechanisms of tautomeric interconversion. Density functional theory calculations have demonstrated that the energy difference between tautomeric forms in substituted pyridones is highly sensitive to the nature and position of substituents. For electron-withdrawing substituents like those present in this compound, the pyridone form is generally favored energetically. The calculated energy differences typically range from 1 to 5 kilocalories per mole, depending on the specific substitution pattern and the computational method employed.

The dynamic aspects of tautomerism in this compound extend beyond simple proton transfer to include potential hydrogen bonding interactions and aggregation phenomena. The compound's ability to form intermolecular hydrogen bonds through its hydroxyl group or carbonyl oxygen (depending on the tautomeric form) can lead to the formation of dimeric or higher-order aggregates. These aggregation processes can significantly influence the apparent tautomeric equilibrium by stabilizing particular forms through cooperative hydrogen bonding effects. The formation of such aggregates is particularly relevant in concentrated solutions or in the solid state, where intermolecular interactions become increasingly important.

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMEPGVXIAKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710024 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-86-7 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .

Scientific Research Applications

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and hydroxyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues (Table 1) are identified based on substituent patterns and similarity scores derived from computational or synthetic studies:

Key Observations:

- Hydroxyl vs.

- Trifluoromethyl Position: In 2-Bromo-4-(trifluoromethyl)pyridine (CAS 175205-81-9), the absence of a hydroxyl group increases lipophilicity (LogP ~2.1 vs. ~1.5 for the target compound) .

Physicochemical Properties

Biological Activity

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine (TFMP) is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique functional groups, including a bromine atom, a hydroxyl group, and a trifluoromethyl moiety, this compound exhibits interesting physicochemical properties that may influence its biological interactions. Despite being relatively understudied, preliminary research suggests significant implications for both pharmaceutical and agrochemical applications.

Chemical Structure and Properties

- Molecular Formula : CHBrFN\O

- Molecular Weight : 241.99 g/mol

- Structure : The compound features a pyridine ring with specific substitutions that enhance its reactivity and biological activity.

Biological Activities

Research indicates that this compound interacts with various biological targets, influencing cellular functions and metabolic pathways. Key findings regarding its biological activity include:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, particularly in pathways related to cell signaling and metabolism. The hydroxyl group facilitates hydrogen bonding, while the bromine and trifluoromethyl groups enhance hydrophobic interactions, possibly affecting enzyme binding sites.

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit reverse transcriptase enzymes crucial for viral replication, indicating potential applications in antiviral therapies.

- Agrochemical Applications : TFMP derivatives are integral in the development of agrochemicals, with over 20 new compounds containing this moiety receiving ISO common names. These derivatives exhibit various biological activities that contribute to their effectiveness as pesticides and herbicides.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound binds to active sites on enzymes, leading to either inhibition or activation of their functions. This interaction can result in alterations in gene expression and cellular metabolism.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| 3-Bromo-2-(trifluoromethyl)pyridine | Lacks hydroxyl group | Different reactivity profile due to absence of hydroxyl group |

| 6-Hydroxy-2-(trifluoromethyl)pyridine | Hydroxyl group at sixth position | Different biological activity and chemical properties |

| 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | Methoxy group instead of hydroxyl | Alters reactivity and potential applications |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine?

The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

- Trifluoromethylation : Introducing the CF₃ group using reagents like TMSCF₃ under copper catalysis, as seen in trifluoromethylpyridine syntheses .

- Bromination : Electrophilic bromination at the 3-position using NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) to direct regioselectivity .

- Hydroxylation : Oxidation of a protected 2-aminopyridine intermediate or direct hydroxylation via acidic/basic hydrolysis of a halogenated precursor . Key Data : Yield optimization requires precise temperature control (e.g., 80–100°C for bromination) and inert atmospheres to prevent side reactions .

Q. How can the purity and structural integrity of this compound be verified?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions (e.g., CF₃ at C4: δ ~ -60 ppm in ¹⁹F NMR) .

- LC-MS : Detects impurities (e.g., debrominated byproducts) with m/z ~256 [M+H]⁺ for the target compound .

- Elemental Analysis : Validates C, H, N, Br, and F content (theoretical F%: ~22.3%) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The CF₃ group at C4 deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Strategies to enhance reactivity include:

- Catalyst Optimization : Use of Pd(PPh₃)₄ with high ligand loading (10 mol%) to stabilize intermediates .

- Microwave-Assisted Heating : Accelerates reactions (e.g., 120°C, 30 min) to overcome kinetic barriers . Contradiction Note : Some studies report unexpected C2-hydroxyl participation in directing coupling to C5, requiring detailed mechanistic analysis .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring?

Competing reactivity at C3 (Br), C2 (OH), and C4 (CF₃) complicates modifications. Solutions include:

- Protecting Groups : Temporarily mask the hydroxyl group with TBS (tert-butyldimethylsilyl) to prevent unwanted nucleophilic attack .

- Directed C-H Activation : Use of pyridine N-oxide derivatives to guide palladium catalysts to specific positions . Case Study : Attempted nitration at C5 led to a 40:60 mixture of C5/C6 products, highlighting the need for steric/electronic tuning .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Acidic Conditions (pH < 3) : Hydroxyl group protonation increases Br⁻ elimination risk, leading to decomposition (t₁/₂ ~2 hrs at 25°C) .

- Basic Conditions (pH > 10) : Deprotonation of the hydroxyl group stabilizes the ring but may hydrolyze the CF₃ group under prolonged heating (>80°C) . Storage Recommendation : Store at 4°C in anhydrous DMSO or under nitrogen to prevent degradation .

Methodological Considerations

Q. What computational tools predict the compound’s spectroscopic properties?

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts IR vibrational modes (e.g., O-H stretch at ~3200 cm⁻¹) .

- ChemDraw NMR Prediction : Matches experimental ¹³C NMR shifts (e.g., C2-OH: δ ~165 ppm) within ±5 ppm accuracy .

Q. How can the compound serve as a precursor for bioactive molecule synthesis?

- Antimicrobial Agents : The CF₃ group enhances membrane permeability. Derivatives with C5-amide substituents show MIC values <1 µg/mL against S. aureus .

- Kinase Inhibitors : The hydroxyl group acts as a hydrogen-bond donor in ATP-binding pocket interactions (docking score: -9.2 kcal/mol in VEGFR-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.